molecular formula C40H57N5O7 B14110784 (S)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

(S)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Cat. No.: B14110784
M. Wt: 719.9 g/mol
InChI Key: BLMPQMFVWMYDKT-YKJJAACJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C40H57N5O7 is known as Carfilzomib. Carfilzomib is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. It is primarily used as an anti-cancer medication, specifically acting as a selective proteasome inhibitor. Carfilzomib is marketed under the trade name Kyprolis and is used in the treatment of multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues. The C-terminus of the peptide is connected to the amino group of (2S)-2-amino-4-methyl-1-(2R)-2-methyloxiran-2-yl-1-oxopentan-1-one via an amide linkage .

Industrial Production Methods

Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Carfilzomib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Carfilzomib. These analogs are studied for their potential therapeutic applications .

Scientific Research Applications

Carfilzomib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and proteasome inhibition.

    Biology: Investigated for its effects on cellular processes, including protein degradation and cell cycle regulation.

    Medicine: Primarily used in the treatment of multiple myeloma. It is also being studied for its potential use in other cancers and diseases involving proteasome dysfunction.

    Industry: Utilized in the development of new proteasome inhibitors and therapeutic agents

Mechanism of Action

Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting proteasome activity, Carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carfilzomib is unique due to its irreversible binding to the proteasome and its minimal interactions with non-proteasomal targets. This specificity improves its safety profile compared to other proteasome inhibitors like Bortezomib .

Properties

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

IUPAC Name

(2S)-4-methyl-N-[(2R)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m0/s1

InChI Key

BLMPQMFVWMYDKT-YKJJAACJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

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